Diethylazanide;niobium(5+)
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Overview
Description
Diethylazanide;niobium(5+) is a chemical compound that features niobium in its +5 oxidation state, coordinated with diethylazanide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethylazanide;niobium(5+) typically involves the reaction of niobium pentachloride with diethylamine in an inert atmosphere. The reaction is carried out in a solvent such as toluene or hexane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for Diethylazanide;niobium(5+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diethylazanide;niobium(5+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium species.
Substitution: The diethylazanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions can be carried out using other amines or phosphines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while reduction could produce niobium hydrides or lower oxidation state niobium complexes.
Scientific Research Applications
Diethylazanide;niobium(5+) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as superconductors and high-performance alloys.
Biological and Medical Research:
Mechanism of Action
The mechanism of action of Diethylazanide;niobium(5+) in catalytic processes typically involves the coordination of the niobium center with substrates, facilitating various chemical transformations. The diethylazanide ligands can stabilize the niobium center and influence its reactivity. Molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Vanadium Compounds: Vanadium compounds, such as vanadium pentoxide, share similar catalytic properties but differ in their oxidation states and ligand environments.
Tantalum Compounds: Tantalum compounds, like tantalum pentachloride, have similar chemical properties due to their position in the periodic table but exhibit different reactivity and stability profiles.
Uniqueness: Diethylazanide;niobium(5+) is unique due to its specific ligand environment and the +5 oxidation state of niobium, which imparts distinct reactivity and stability characteristics compared to other niobium compounds and similar transition metal complexes .
Properties
CAS No. |
25169-05-5 |
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Molecular Formula |
C20H50N5Nb |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
diethylazanide;niobium(5+) |
InChI |
InChI=1S/5C4H10N.Nb/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 |
InChI Key |
LREVKQSBUDTOJT-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5] |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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